

A Comparative Analysis of Pentraxin 3 (PTX3) Levels Across Diverse Patient Cohorts

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Compound of Interest

Compound Name: PTX3 protein

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Pentraxin 3 (PTX3) is a crucial component of the humoral arm of the innate immune system, acting as a soluble pattern recognition molecule.^{[1][2]} Unlike the classic short pentraxin C-reactive protein (CRP) which is produced systemically by the liver, PTX3 is rapidly produced at the site of inflammation by a variety of cells, including macrophages, neutrophils, and vascular endothelial cells, in response to primary pro-inflammatory signals like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF- α).^[3] This localized production makes PTX3 a potentially more specific biomarker for vascular inflammation and tissue damage.^[3] Its levels are typically low in healthy individuals (<2 ng/mL) but can increase dramatically under inflammatory or infectious conditions, often reaching 100–1,000 ng/mL depending on the severity.^[1] This guide provides a comparative overview of PTX3 levels in various patient cohorts, supported by experimental data and protocols.

Quantitative Comparison of PTX3 Plasma/Serum Levels

The following table summarizes circulating PTX3 concentrations measured in healthy individuals and various patient cohorts. Levels are predominantly measured in plasma or serum and are reported in nanograms per milliliter (ng/mL).

Patient Cohort	Sub-cohort / Condition	PTX3 Level (ng/mL)	Control Group PTX3 Level (ng/mL)	Key Findings & Observations	Citations
Healthy Individuals	General Population	Men: 1.87 (Geometric Mean)	N/A	Levels are significantly lower in men than in women and tend to increase with age.	[4] [5]
Women: 2.12 (Geometric Mean)	N/A	[4] [5]			
Infectious Diseases	Sepsis	15.0 - 100+	< 2.0	PTX3 levels correlate with disease severity and are significantly higher in non-survivors.	[1] [6]
COVID-19	Median: 21.7	Healthy: < 2.0	Levels >39.32 ng/mL were associated with significantly higher mortality (55% vs 8%).	[7]	

Visceral Leishmaniasis	Median: 23.2	Healthy: 0.80	Levels showed an ~29-fold increase compared to controls and correlated with parasite load.	[8]
Cardiovascular Diseases	Acute Myocardial Infarction (AMI)	19.1 [9.2–41.8] (Median [IQR])	Healthy: 2.8 [1.2–9.8]	Elevated PTX3 levels are associated with higher frequencies of plaque rupture and predict mortality. [9]
Coronary Artery Disease (CAD)	Stable CAD: 5.94 (Mean)	Healthy: < 2.0	Levels are positively associated with the severity of coronary artery lesions.	[9][10][11]
Heart Failure (HF)	3.0 - 7.0+	Healthy: < 2.0	PTX3 is suggested to be more than just an inflammation marker in chronic HF.	[6][9]

Autoimmune Diseases	Systemic Lupus Erythematosus (SLE)	Active Disease: 14.0 ± 13.1 (Mean ± SD)	Healthy: 2.3 ± 1.1	PTX3 levels are significantly higher in SLE patients and reflect disease activity.	[12][13][14]
Large-Vessel Vasculitis (GCA, TA)	Significantly elevated	Healthy: 1.22 [0.80–1.98]	Levels are higher in active disease compared to quiescent disease.		[12][13]
Rheumatoid Arthritis (RA)	Comparable to healthy controls	Healthy: 1.22 [0.80–1.98]	Studies show conflicting results, with some finding no significant elevation compared to controls.		[12][13][15]
Cancer	Colorectal Cancer (CRC)	13.8 ± 3.2 (Mean ± SD)	Healthy: 3.3 ± 1.2	Elevated serum PTX3 is associated with a poorer 5-year overall survival rate.	[16]
Prostate Cancer	6.1 ± 4.9 (Mean ± SD)	Benign Prostatic Hyperplasia: 2.4 ± 1.1	A cutoff of 3.25 ng/mL showed high sensitivity (89.3%) and specificity		[17]

			(88.5%) for predicting prostate cancer.	
Pancreatic Cancer (PDAC)	Significantly elevated	Other pancreatic diseases	Levels are associated with the stromal compartment of the tumor.	[18]

Experimental Protocols & Methodologies

The vast majority of studies quantify PTX3 levels in plasma or serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[9][12][13] This method offers high sensitivity and specificity for detecting the protein.

Generalized Protocol for PTX3 Sandwich ELISA

This protocol represents a typical workflow for a commercial PTX3 ELISA kit.[19][20][21]

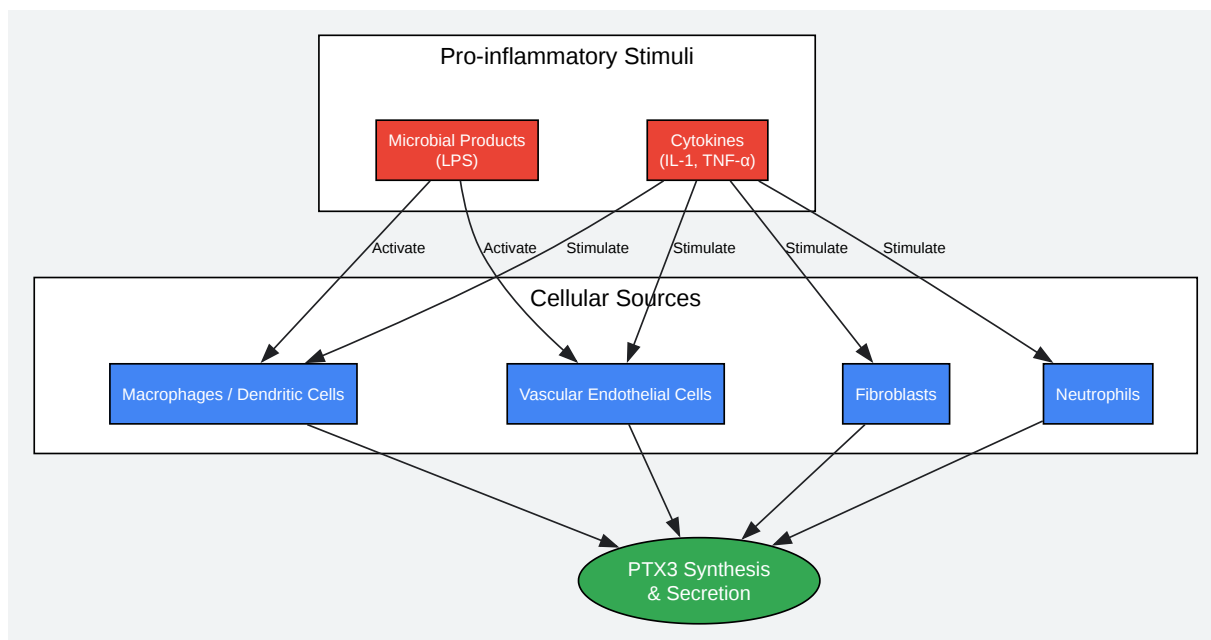
- **Reagent & Sample Preparation:** All reagents, standards, and patient samples (serum or plasma) are brought to room temperature before use. Samples are often diluted using an assay diluent provided in the kit to ensure the concentration falls within the standard curve range.
- **Plate Coating:** A 96-well microplate is pre-coated with a monoclonal antibody specific to human PTX3.
- **Sample Incubation:** 100 µL of prepared standards and patient samples are added to the appropriate wells. The plate is sealed and incubated, typically for 2 to 2.5 hours at room temperature or overnight at 4°C.[19] During this time, the **PTX3 protein** in the sample binds to the capture antibody on the plate.
- **Washing:** The plate is washed multiple times (typically 3-5 times) with a wash buffer to remove any unbound substances.

- **Detection Antibody Incubation:** 100 μ L of a biotin-conjugated detection antibody, also specific to PTX3, is added to each well. The plate is incubated for 1 hour at room temperature.[\[19\]](#) This antibody binds to a different epitope on the captured **PTX3 protein**.
- **Enzyme Conjugate Incubation:** After another wash step, 100 μ L of Streptavidin-conjugated Horseradish Peroxidase (HRP) is added to each well and incubated for 30-45 minutes.[\[19\]](#) The streptavidin binds to the biotin on the detection antibody.
- **Substrate Reaction:** Following a final, thorough wash, 100 μ L of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added.[\[19\]](#) The HRP enzyme catalyzes a color change, developing a blue color proportional to the amount of PTX3 bound. This reaction proceeds for about 30 minutes in the dark.
- **Stopping the Reaction:** 50 μ L of a stop solution (e.g., sulfuric acid) is added to each well, which turns the color from blue to yellow.[\[19\]](#)
- **Data Acquisition:** The optical density (OD) of each well is immediately measured using a microplate reader at a wavelength of 450 nm.[\[19\]](#)
- **Calculation:** A standard curve is generated by plotting the OD values of the known standards against their concentrations. The PTX3 concentration in the patient samples is then calculated by interpolating their OD values from this curve.

Visualizing PTX3 Pathways and Workflows

Signaling and Production of PTX3

PTX3 is produced by various immune and stromal cells in response to primary inflammatory signals. Unlike CRP, its production is not induced by IL-6.[\[1\]](#) This localized production is a key feature of its role in the inflammatory response.

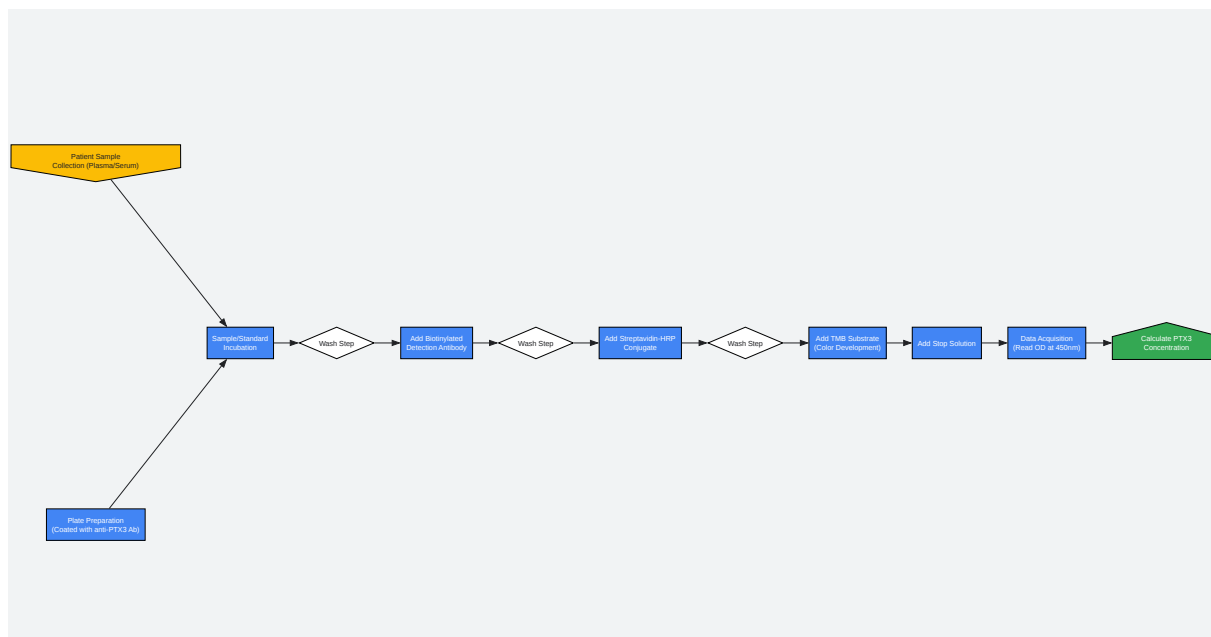


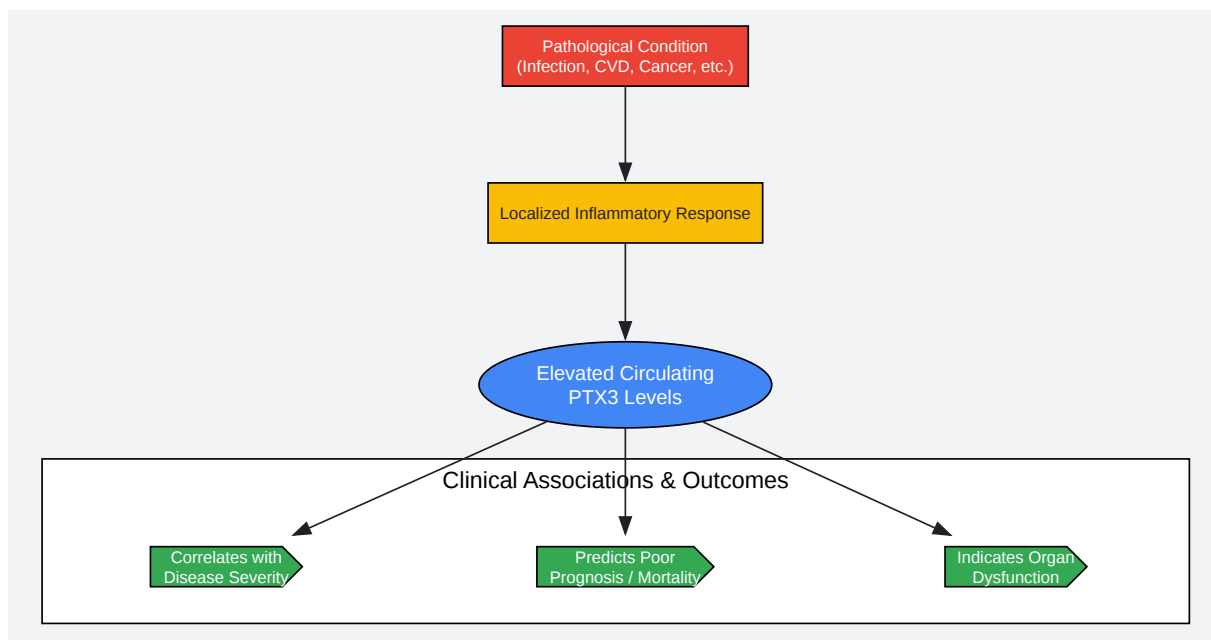
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Caption: Upstream signals and cellular sources leading to PTX3 production.

Experimental Workflow for PTX3 Quantification

The process of measuring PTX3 from a patient sample follows a standardized laboratory workflow, from collection to final data analysis.





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